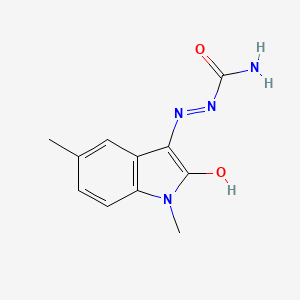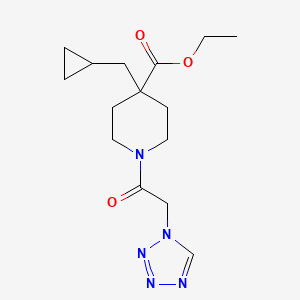
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone, also known as DIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a semicarbazone derivative of indandione, which is a heterocyclic compound containing two carbonyl groups. DIMS has been extensively studied for its potential therapeutic applications as an antitumor agent, antiviral agent, and anti-inflammatory agent.
科学的研究の応用
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has also shown antiviral activity against hepatitis B virus and hepatitis C virus. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6.
作用機序
The mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining normal tissue homeostasis. 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in the execution of apoptosis. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to inhibit the activity of NF-kappaB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of NF-kappaB. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit antiviral activity against hepatitis B virus and hepatitis C virus. Furthermore, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the main advantages of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is its potential therapeutic applications as an antitumor agent, antiviral agent, and anti-inflammatory agent. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the main limitations of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone. One potential direction is to investigate the structure-activity relationship of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone and its derivatives to optimize its therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone and its derivatives. Furthermore, the potential applications of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone in combination therapy with other anticancer agents should be investigated. Finally, the potential applications of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone in other fields, such as antiviral and anti-inflammatory therapy, should be explored.
合成法
The synthesis of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone involves the condensation reaction of 1,5-dimethyl-1H-indole-2,3-dione with semicarbazide in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis process is typically around 50%.
特性
IUPAC Name |
(2-hydroxy-1,5-dimethylindol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-8-7(5-6)9(10(16)15(8)2)13-14-11(12)17/h3-5,16H,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOFQGZJHMHBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3Z)-1,5-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)


![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)
![4-[(2-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681417.png)